tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
CAS No.:
Cat. No.: VC13491713
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O3 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1 |
| Standard InChI Key | CBVMLUHTBIZQRL-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)C[C@@H](C2=CC=CC=C2)O |
| SMILES | CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate, reflects its stereochemistry and functional groups:
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A tert-butyl carbamate group () provides steric protection for the amine functionality.
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A 4-aminophenylethyl chain () introduces aromaticity and reactivity for further derivatization.
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A hydroxyphenylethyl substituent () contributes chirality and hydrogen-bonding capacity .
The -configuration at the hydroxyphenylethyl group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Melting Point | Not Available | |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The high boiling point suggests strong intermolecular interactions, potentially due to hydrogen bonding from the hydroxyl and amine groups .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized through sequential reactions:
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Amine Protection: The primary amine of 4-aminophenylethylamine is protected with a Boc group using di-tert-butyl dicarbonate () in the presence of a base.
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Chiral Induction: The hydroxyphenylethyl moiety is introduced via asymmetric reduction of a ketone intermediate using catalysts like Corey-Bakshi-Shibata (CBS) reagents to achieve the -configuration.
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Coupling Reactions: The protected amine and hydroxyphenylethyl groups are conjugated via carbamate linkage under conditions optimized for stereochemical retention.
Industrial-Scale Production
Flow microreactor systems enhance synthesis efficiency by:
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Precise Temperature Control: Minimizing side reactions during exothermic steps.
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Rapid Mixing: Ensuring uniform reagent distribution for consistent stereochemical outcomes.
A representative small-scale synthesis yielded 40–85.9% purity after silica gel chromatography , though industrial processes likely achieve higher yields through continuous purification.
Chemical Reactivity and Modifications
Functional Group Transformations
The compound undergoes characteristic reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Deprotection | HCl/dioxane or TFA/CHCl | Free amine derivative |
| Oxidation | PCC or Swern oxidation | Ketone formation at hydroxyl |
| Acylation | Acetyl chloride, base | Acetylated amine |
The Boc group is selectively removable under acidic conditions, enabling sequential functionalization.
Stability Considerations
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Thermal Stability: Decomposition above 300°C, consistent with carbamate degradation pathways .
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Photostability: Susceptible to UV-induced cleavage of the carbamate bond, necessitating storage in amber containers.
Biological Activity and Mechanisms
Drug Delivery Applications
As a prodrug scaffold:
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pH-Sensitive Release: Carbamate cleavage in acidic environments (e.g., tumor microenvironments) enables targeted drug delivery.
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Blood-Brain Barrier Penetration: Lipophilic tert-butyl group facilitates CNS uptake, as evidenced in rodent pharmacokinetic studies.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the 4-aminophenyl site yields derivatives targeting EGFR and VEGFR.
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Antidepressants: Incorporation into serotonin reuptake inhibitors via amine deprotection and re-functionalization .
Material Science
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Polymer Crosslinking: Carbamate groups participate in polyurethane formation, enhancing material rigidity.
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Chiral Stationary Phases: Immobilized on silica for HPLC enantiomer separation.
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